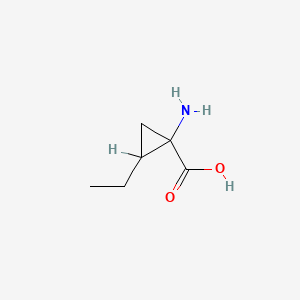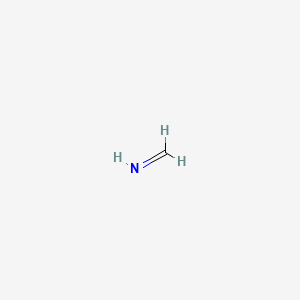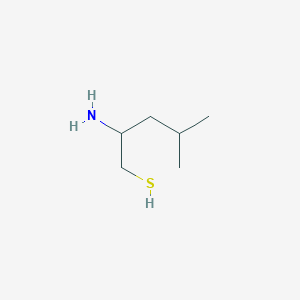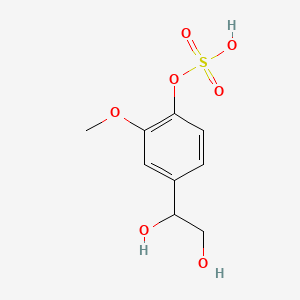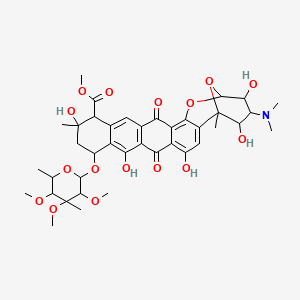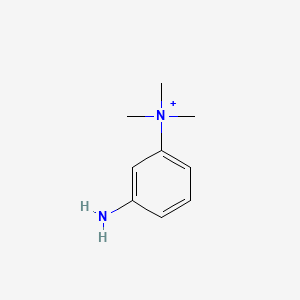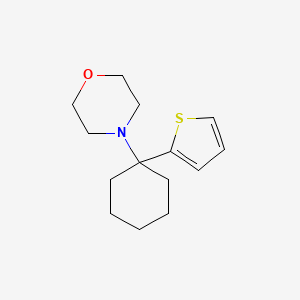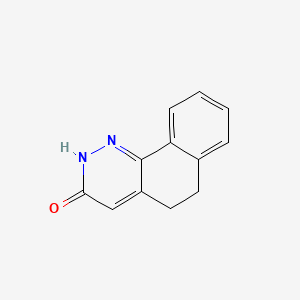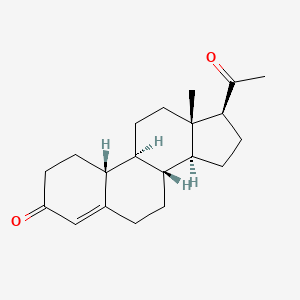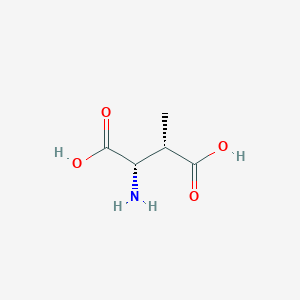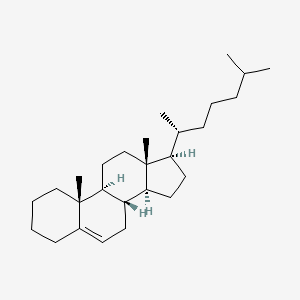![molecular formula C22H30O4 B1209318 (3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione is a natural product found in Paeonia rockii, Paeonia lactiflora, and Paeonia suffruticosa with data available.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The preparation of related cyclopenta[a]phenanthrenes has been optimized for the synthesis of various analogues, such as the bay-region 11-trifluoromethyl-, 11-cyano-, and 11-amino-15,16-dihydrocyclopenta[a]phenanthren-17-ones. This indicates a focus on creating derivatives with potential chemical and biological applications (Coombs, 1999).
Antimicrobial Properties
- A phytochemical study isolated four limonoids related to cyclopenta[a]phenanthrene, exhibiting antimicrobial activity against both bacteria and fungi. This suggests possible applications in developing antimicrobial agents (Sidjui et al., 2015).
Potential in Androgen Biosynthesis Inhibition
- Some derivatives of cyclopenta[a]phenanthrene have been studied as inhibitors of androgen biosynthesis. This could have implications in medical research, particularly in diseases or conditions influenced by androgens (Djigoué et al., 2012).
Medicinal Chemistry and Drug Design
- The synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of related compounds indicate potential applications in medicinal chemistry, particularly in designing drugs with antimicrobial and antitumor activities (Shaheen et al., 2014).
Cytotoxicity Studies
- New phenanthrenes, structurally similar to cyclopenta[a]phenanthrene, have been isolated and shown to possess cytotoxicity towards human carcinoma cells, suggesting potential in cancer research (Nam et al., 2019).
Carcinogenicity and Metabolic Activation Studies
- Studies on the metabolic activation of cyclopenta[a]phenanthrene derivatives have shed light on their carcinogenic properties, providing valuable information for cancer research and toxicology (Boyd et al., 1993).
Propriétés
Nom du produit |
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione |
|---|---|
Formule moléculaire |
C22H30O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione |
InChI |
InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21?,22?/m0/s1 |
Clé InChI |
KIAKLFLISZCITK-DUYCYYQJSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2C=CC4=C(C(=O)C(=O)C43C)O)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C |
Synonymes |
palbinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



